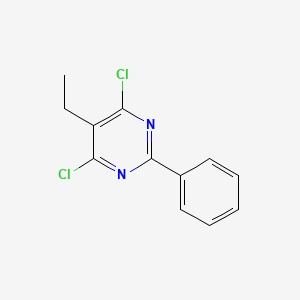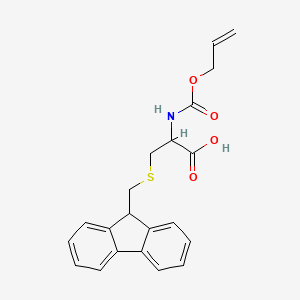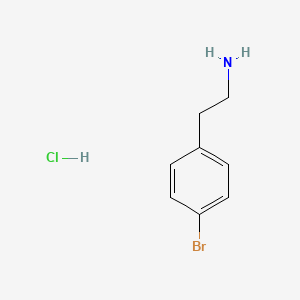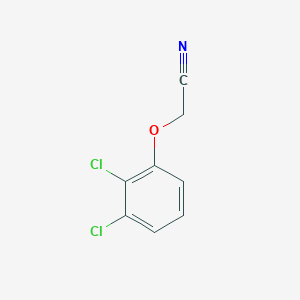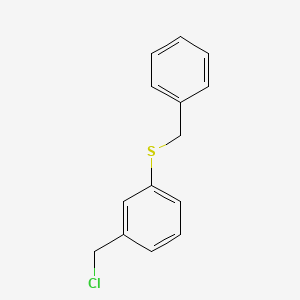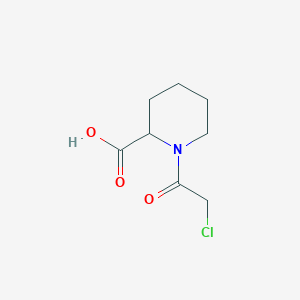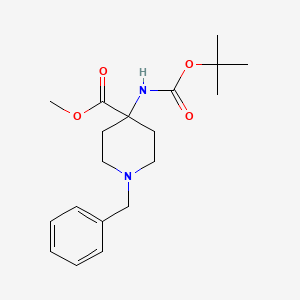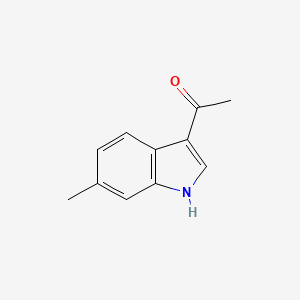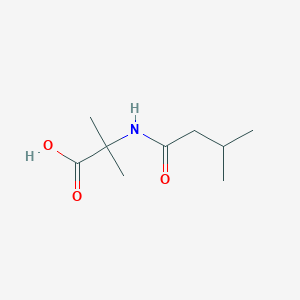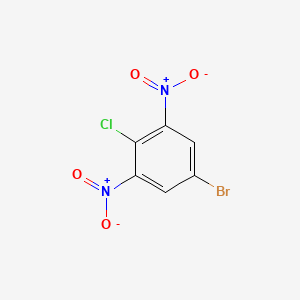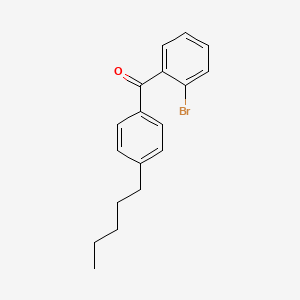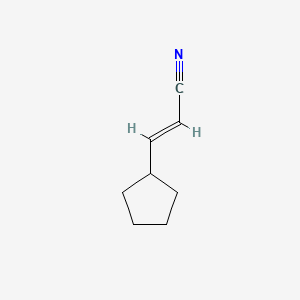
3-Cyclopentylacrylonitrile
概要
説明
3-Cyclopentylacrylonitrile is a compound that belongs to the broader class of acrylonitriles, which are organic compounds containing the acrylonitrile functional group - a vinyl group attached to a nitrile. These compounds are known for their applications in polymer synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of acrylonitrile derivatives can be achieved through various methods. For instance, the polymerization of acrylonitrile can be initiated by different complexes, such as Cy3PCuMe and (Bipy)2FeEt2, which lead to the formation of polyacrylonitrile with branches characteristic of an anionic polymerization mechanism . Another approach for synthesizing substituted acrylonitriles involves the direct addition of cyanoalkynes with alkaline metal halides, which allows for the efficient production of 3-halo-3-arylacrylonitriles without the need for transition metals for certain halides . Additionally, 3,3-diamino-sulfonylacrylonitriles can be prepared from isothiocyanates and sulfonylacetonitriles, resulting in compounds with potential biological activity .
Molecular Structure Analysis
The molecular structure and conformation of acrylonitrile derivatives can be determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of 2-(4-chlorophenylsulfonyl)-3-cyclobutylamino-3-(3,5-dichlorophenylamino)acrylonitrile was confirmed to assume a staggered conformation, which is considered energetically favorable . The molecular conformation of another compound, 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, was analyzed by varying the selected torsion angle and calculating the molecular energy profile .
Chemical Reactions Analysis
Acrylonitrile derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, (Z)-3-p-tolylsulfinylacrylonitriles have been shown to react with diazoalkanes to form 3-cyanopyrazoles or pyrazolines, demonstrating control over regioselectivity and pi-facial selectivities . These reactions provide a new method for synthesizing pyrazoline derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylonitrile derivatives can be characterized using spectroscopic methods and computational chemistry. The spectroscopic properties, including FT-IR, UV-vis, and NMR, were examined for 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, and the results were complemented by density functional theory (DFT) calculations . The electronic properties, such as HOMO and LUMO energies, were analyzed to understand charge transfer within the molecule. Additionally, the linear polarizability and hyperpolarizability values suggest that certain acrylonitrile derivatives could serve as nonlinear optical materials .
科学的研究の応用
Copper‐Catalyzed Stereoselective Hydroarylation
Yoshihiko Yamamoto and colleagues (2009) discussed the copper-catalyzed hydroarylation of 3-aryl-2-propynenitriles with arylboronic acids to produce 3,3-diarylacrylonitriles. This method was applied to the synthesis of anticancer drugs, showcasing the importance of 3-Cyclopentylacrylonitrile derivatives in pharmaceutical development (Yamamoto et al., 2009).
Anticancer and Antimicrobial Agents
A study by M. Alam and colleagues (2013) synthesized (Z)-2,3-diphenylacrylonitrile analogs to evaluate their cytotoxic and antimicrobial activities. Their findings indicated significant suppressive activities against various cancer cell lines and microbes, highlighting the compound's potential in cancer and infection control (Alam et al., 2013).
Antimicrobial Heterocyclic Compounds
E. Darwish and co-workers (2014) aimed to synthesize new heterocyclic compounds with antimicrobial properties, incorporating sulfamoyl moieties. Their work illustrates the versatility of acrylonitrile derivatives in generating novel antimicrobial agents (Darwish et al., 2014).
Tubulin Polymerization Inhibitors
Z. Fang and colleagues (2008) focused on the stereoselective synthesis of 3,3-diarylacrylonitriles as inhibitors of tubulin polymerization, a critical process in cancer chemotherapy. This research underscores the potential of 3-Cyclopentylacrylonitrile derivatives in developing new anticancer therapies (Fang et al., 2008).
Safety and Hazards
将来の方向性
While specific future directions for 3-Cyclopentylacrylonitrile are not mentioned in the search results, it’s worth noting that this compound and its derivatives are used in the preparation of ruxolitinib intermediates and trasitinib phosphate , suggesting potential applications in pharmaceutical research and development.
特性
IUPAC Name |
(E)-3-cyclopentylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMELXYJYSXXORF-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40613678 | |
| Record name | (2E)-3-Cyclopentylprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40613678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentylacrylonitrile | |
CAS RN |
1236033-37-6, 591769-05-0 | |
| Record name | (2E)-3-Cyclopentyl-2-propenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236033-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-Cyclopentylprop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40613678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentyl acrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)
